molecular formula C17H20N4O3 B10925084 Ethyl 2-ethyl-7-(3-hydroxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylate

Ethyl 2-ethyl-7-(3-hydroxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylate

Cat. No.: B10925084
M. Wt: 328.4 g/mol
InChI Key: GTLOAKGMHNSIRG-UHFFFAOYSA-N
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Description

Ethyl 2-ethyl-7-(3-hydroxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, along with various substituents such as ethyl, hydroxyphenyl, and methyl groups. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-ethyl-7-(3-hydroxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylate typically involves the following steps:

    Formation of the Triazole Ring: The initial step involves the formation of the triazole ring through a cyclization reaction. This can be achieved by reacting an appropriate hydrazine derivative with a nitrile compound under acidic or basic conditions.

    Fusion with Pyrimidine Ring: The triazole ring is then fused with a pyrimidine ring through a condensation reaction. This step often requires the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).

    Introduction of Substituents: The final step involves the introduction of the ethyl, hydroxyphenyl, and methyl groups through various substitution reactions. These reactions may require the use of reagents such as alkyl halides, phenols, and methylating agents.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of microwave-assisted synthesis can significantly reduce reaction times and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-ethyl-7-(3-hydroxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form a quinone derivative.

    Reduction: The triazole ring can be reduced to form a dihydrotriazole derivative.

    Substitution: The ethyl and methyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often require the use of alkyl halides or aryl halides in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various alkyl or aryl-substituted derivatives.

Scientific Research Applications

Ethyl 2-ethyl-7-(3-hydroxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is studied for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs) and other protein kinases.

    Medicine: The compound is investigated for its potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities.

    Industry: It is used in the development of new materials with specific properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of ethyl 2-ethyl-7-(3-hydroxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of cyclin-dependent kinases (CDKs) by binding to the ATP-binding site of the enzyme. This inhibition leads to the disruption of the cell cycle, resulting in cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may exert its effects through the inhibition of other protein kinases and signaling pathways involved in inflammation and viral replication.

Comparison with Similar Compounds

Ethyl 2-ethyl-7-(3-hydroxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:

    7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine: This compound shares a similar triazolopyrimidine scaffold but lacks the ethyl and hydroxyphenyl substituents.

    1,2,4-Triazolo[1,5-a]pyridines: These compounds have a similar triazole ring fused to a pyridine ring instead of a pyrimidine ring.

    Pyrazolo[3,4-d]pyrimidines: These compounds have a pyrazole ring fused to a pyrimidine ring and are known for their CDK inhibitory activity.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C17H20N4O3

Molecular Weight

328.4 g/mol

IUPAC Name

ethyl 2-ethyl-7-(3-hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C17H20N4O3/c1-4-13-19-17-18-10(3)14(16(23)24-5-2)15(21(17)20-13)11-7-6-8-12(22)9-11/h6-9,15,22H,4-5H2,1-3H3,(H,18,19,20)

InChI Key

GTLOAKGMHNSIRG-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C(C(=C(NC2=N1)C)C(=O)OCC)C3=CC(=CC=C3)O

Origin of Product

United States

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